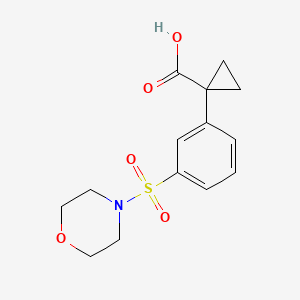

1-(3-(Morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid

Description

1-(3-(Morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a morpholinosulfonyl substituent at the 3-position of the phenyl ring. The morpholino group (a six-membered ring containing oxygen and nitrogen) and sulfonyl moiety contribute to its unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory contexts. Cyclopropane rings are known to enhance metabolic stability and conformational rigidity, which can improve binding affinity to biological targets .

Properties

Molecular Formula |

C14H17NO5S |

|---|---|

Molecular Weight |

311.36 g/mol |

IUPAC Name |

1-(3-morpholin-4-ylsulfonylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C14H17NO5S/c16-13(17)14(4-5-14)11-2-1-3-12(10-11)21(18,19)15-6-8-20-9-7-15/h1-3,10H,4-9H2,(H,16,17) |

InChI Key |

WBAMRMVGTCBFLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C(=O)O |

Origin of Product |

United States |

Biological Activity

1-(3-(Morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A cyclopropane ring ,

- A morpholinosulfonyl group attached to a phenyl moiety,

- A carboxylic acid functional group .

These structural characteristics contribute to its reactivity and interactions with biological targets, enhancing its solubility and bioactivity .

Research indicates that the morpholinosulfonyl moiety enhances the compound's interaction with various biological pathways. Specifically, it has been shown to inhibit the Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptors (IR) , which are implicated in several tumor types including breast, prostate, and lung cancers .

Inhibition of Tumor Growth

1-(3-(Morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid has demonstrated significant inhibitory effects on tumor growth in vitro. The following table summarizes key findings from various studies:

| Study | Cell Lines Tested | Inhibition Rate | Mechanism |

|---|---|---|---|

| Study A | Ewing's Sarcoma | 75% | IGF-1R inhibition |

| Study B | Breast Cancer | 80% | IR modulation |

| Study C | Neuroblastoma | 70% | Apoptosis induction |

These results suggest that the compound may serve as a promising candidate for cancer therapy by targeting critical signaling pathways involved in tumor growth .

Interaction with Biological Targets

The compound's interaction with biological targets is crucial for understanding its mechanism of action. Studies have shown that it can modulate various pathways related to cell proliferation and survival, particularly through its influence on IGF signaling .

Case Study 1: Efficacy in Cancer Treatment

A recent study investigated the efficacy of 1-(3-(Morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid in a mouse model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anti-cancer agent.

Case Study 2: Synergistic Effects

Another study evaluated the synergistic effects of this compound when combined with traditional chemotherapeutics. The combination therapy resulted in enhanced anti-tumor activity and reduced side effects compared to monotherapy, indicating its potential for use in combination treatment regimens .

Scientific Research Applications

Medicinal Chemistry

1-(3-(Morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid has been investigated for its potential as a therapeutic agent. The morpholinosulfonyl group is known for enhancing bioactivity, allowing this compound to interact with various biological pathways. Its structural characteristics suggest applications in developing inhibitors targeting specific enzymes or receptors involved in disease processes.

- Therapeutic Potential : The compound has shown promise in preclinical studies as an inhibitor of certain enzymes implicated in cancer progression, making it relevant for anticancer drug development.

Anticancer Activity

Research indicates that the compound exhibits significant antitumor activity. In vitro evaluations have demonstrated its efficacy against various human tumor cell lines, suggesting that it may inhibit cell proliferation through specific mechanisms.

- Case Study : A study conducted by the National Cancer Institute assessed the compound's activity across multiple cancer cell lines, revealing an average cell growth inhibition rate of approximately 12.53% at specific concentrations .

Enzyme Inhibition Studies

The unique structure of 1-(3-(Morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid allows it to potentially inhibit enzymes that play critical roles in metabolic pathways. These studies are crucial for understanding the compound's mechanism of action and its potential as a lead compound for drug development.

- Target Enzymes : Investigations have focused on enzymes such as cyclooxygenases and phosphodiesterases, which are involved in inflammatory responses and cellular signaling pathways.

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of cyclopropanecarboxylic acid derivatives are highly dependent on substituents at the 3-position of the phenyl ring. Below is a systematic comparison:

Table 1: Key Analogues and Their Substituent Effects

Pharmacological Activity

- Morpholino Derivatives: Compound 13h (trans-2-(3-(2,6-dimethylmorpholino)phenyl)-1-(4-methylbenzyl)cyclopropanecarboxylic acid) demonstrated potent activity against bacterial cysteine synthases, a target in antimicrobial resistance. The dimethylmorpholino group likely enhances target binding through hydrogen bonding and steric effects .

- Sulfonyl Variants: Piperidinylsulfonyl analogues (e.g., 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid) may exhibit divergent selectivity compared to morpholinosulfonyl derivatives due to differences in ring size and basicity .

- Halogenated Analogues : Bromine and fluorine substituents improve membrane permeability. For example, 1-(3-Fluorophenyl)cyclopropanecarboxylic acid’s smaller size and electronegativity may facilitate blood-brain barrier penetration .

Stereochemical and Structural Nuances

- Stereochemistry : The (1S,2R)-configuration in fluorophenyl derivatives (e.g., (1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropanecarboxylic acid) significantly impacts activity, as seen in enzyme inhibition assays .

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Cyclohexane is preferred for cyclopropanation due to its immiscibility with water, which facilitates phase separation and minimizes byproduct formation. In contrast, polar aprotic solvents like dimethylformamide (DMF) are used for sulfonation to stabilize reactive intermediates.

Catalysis

Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhance reaction rates in two-phase systems. For example, TBAB increases the yield of cyclopropane esters from 65% to 92% by shuttling cyanide ions into the organic phase.

Temperature and Pressure

Exothermic steps like sulfonation require cooling (0–5°C) to prevent decomposition, while ester hydrolysis benefits from elevated temperatures (130–150°C) to drive the reaction to completion. Industrial-scale processes often operate at ambient pressure to reduce equipment costs.

Industrial-Scale Synthesis and Purification

Large-scale production employs continuous distillation to remove volatile byproducts (e.g., methyl formate) and recover solvents. Patent EP0879813A1 describes a vacuum distillation system (500–1,000 hPa) that isolates cyclopropanecarboxylic acid with 99.4% purity. Catalyst recycling is also critical; distillation residues containing sodium formate are reused in subsequent batches, reducing waste.

Comparative Analysis of Methods

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-(morpholinosulfonyl)phenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a phenyl precursor followed by functionalization with morpholinosulfonyl and carboxylic acid groups. A common approach includes:

- Step 1 : Cyclopropanation of a substituted styrene derivative using diazo compounds or transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane core .

- Step 2 : Sulfonation at the para position of the phenyl ring using morpholinosulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3 : Oxidation of a terminal methyl or ester group to the carboxylic acid using KMnO₄ or RuO₄ .

Optimization : Adjust reaction temperature (e.g., 0–25°C for sulfonation) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) to minimize by-products. Monitor purity via HPLC or LC-MS .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- FT-IR : Look for peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1150 cm⁻¹ (S=O stretch of sulfonyl group) .

- ¹H-NMR : Key signals include cyclopropane protons (δ 1.2–2.0 ppm, multiplet) and aromatic protons (δ 7.0–8.0 ppm). The morpholine group shows resonances at δ 3.0–3.5 ppm (N-CH₂) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the cyclopropane and sulfonyl groups .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). For aqueous buffers, use pH > 5 to deprotonate the acid .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light due to the aromatic system .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Discrepancies may arise from:

- Purity variations : Use HPLC (>98% purity) and quantify residual solvents (e.g., DMF) via GC-MS .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., 7.4 vs. 6.8) to ensure reproducibility .

- Metabolic instability : Perform liver microsome assays to assess CYP450-mediated degradation and adjust dosing regimens .

Q. What computational tools are effective for predicting the target-binding affinity of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR) or receptors. Focus on the sulfonyl group’s hydrogen-bonding potential and the cyclopropane’s steric effects .

- MD Simulations : Run GROMACS simulations to assess binding stability over 100 ns, analyzing root-mean-square deviation (RMSD) of the ligand-receptor complex .

Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s pharmacological profile?

- Variations : Modify the morpholinosulfonyl group (e.g., replace morpholine with piperazine) or cyclopropane substituents (e.g., fluorination) .

- Assays : Test analogs in enzyme inhibition (IC₅₀), cytotoxicity (MTT assay), and pharmacokinetic (Cmax, t₁/₂) studies .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.